molecular formula C20H36O2 B2515373 Leoheteronin D CAS No. 25532-83-6

Leoheteronin D

Cat. No.: B2515373
CAS No.: 25532-83-6
M. Wt: 308.506
InChI Key: LEOHDQKUMQKLMP-CZUZFAPUSA-N
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Description

Leoheteronin D is a diterpenoid compound isolated from the aerial parts of Leonurus heterophyllus (syn. Leonurus artemisia), a plant traditionally used in Chinese medicine. Its molecular formula is C₂₀H₃₆O₂, with a molecular weight of 308.51 g/mol. It exists as colorless needle-shaped crystals with a melting point of 134–135°C and a specific optical rotation of [α]D²⁵ = 0.0° (in CHCl₃) . While its exact biosynthesis pathway remains unclear, it belongs to the labdane-type diterpenoids, characterized by a bicyclic hydrocarbon skeleton.

Pharmacologically, this compound exhibits moderate acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 18.4 µM), making it a candidate for Alzheimer’s disease (AD) therapy . However, its activity is weaker compared to other diterpenoids from the same plant, such as Leoheteronin A (IC₅₀ = 11.6 µM) .

Properties

IUPAC Name

(2S,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17?,19-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOHDQKUMQKLMP-CZUZFAPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CCC1[C@]2(CCCC([C@@H]2CC[C@]1(C)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of Leoheteronin D involves the extraction of dried aerial parts of Leonurus heterophyllus using methanol (MeOH). The extract is then fractionated using solvents of increasing polarity, such as n-hexane, ethyl acetate, and 1-butanol (1-BuOH). The n-hexane-soluble fraction is further separated using silica gel open-column chromatography, octadecyl silica (ODS) gel open-column chromatography, and repeated preparative ODS high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Leoheteronin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Leoheteronin D involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, this compound can potentially modulate neurotransmitter levels in the brain, which is beneficial in conditions like Alzheimer’s disease. The compound’s antioxidant properties also contribute to its protective effects against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Leoheteronin D is part of a family of diterpenoids isolated from Leonurus heterophyllus. Below is a comparison of its structural and physical properties with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Physical State [α]D²⁵ (CHCl₃) Source
This compound C₂₀H₃₆O₂ 308.51 Colorless needles 0.0° Leonurus heterophyllus
Leoheteronin E C₂₀H₃₀O₄ 334.46 White amorphous powder −9.3° Leonurus heterophyllus
Leoheteronone A C₂₃H₃₆O₆ 408.54 Yellow oil −42.5° Leonurus heterophyllus
Leoheteronone C C₂₃H₃₆O₆ 408.54 White amorphous powder +24.1° Leonurus heterophyllus
Leonoside A C₃₅H₄₆O₁₉ 770.75 Colorless powder N/A Leonurus glaucescens

Key Observations :

  • Molecular Complexity: this compound has a simpler structure compared to glycosylated compounds like Leonosides A and B, which exhibit higher molecular weights (>750 g/mol) due to sugar moieties .
  • Optical Activity: The optical rotation of this compound ([α]D²⁵ = 0.0°) is distinct from other diterpenoids, suggesting differences in stereochemistry. For example, Leoheteronone A ([α]D²⁵ = −42.5°) and Leoheteronone C ([α]D²⁵ = +24.1°) likely have contrasting chiral centers .

Pharmacological Activities

AChE Inhibitory Activity

Below is a comparison of their AChE inhibitory activities:

Compound IC₅₀ (µM) Structural Features Reference
This compound 18.4 Labdane skeleton, no epoxy group
Leoheteronin A 11.6 15,16-Epoxy group
Leoheteronin F 16.1 Unknown (newly discovered)
Galeopsin 42.7 Furan ring in side chain

Key Observations :

  • The 15,16-epoxy group in Leoheteronin A correlates with stronger AChE inhibition (IC₅₀ = 11.6 µM vs. 18.4 µM for this compound), suggesting this functional group enhances binding to the enzyme’s active site .
  • Compounds with furan rings (e.g., Galeopsin) show weak activity (IC₅₀ > 40 µM), indicating that certain substituents may hinder interaction with AChE .
Other Therapeutic Potentials
  • Leoheteronin C : Unlike this compound, this compound demonstrates anti-atherosclerotic activity by binding to inflammatory targets like IL-6 and TNF-α (binding energy < −5 kJ/mol) .
  • Leonosides A and B: These glycosylated diterpenoids are hypothesized to target metabolic pathways due to their high polarity, contrasting with the lipid-soluble this compound .

Structural-Activity Relationship (SAR) Insights

Epoxy Groups : The presence of a 15,16-epoxy group (e.g., in Leoheteronin A) significantly enhances AChE inhibition compared to this compound, which lacks this feature .

Glycosylation: Glycosylated diterpenoids (e.g., Leonosides) exhibit distinct pharmacological profiles, likely due to improved solubility and altered target specificity .

Chirality : Optical rotation data suggest that stereochemistry influences both physical properties (e.g., crystallinity) and bioactivity.

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